5-amino-1-methyl-1H-pyrazole-4-carboxylic acid 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4058-91-7
VCID: VC1975171
InChI: InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
SMILES: CN1C(=C(C=N1)C(=O)O)N
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 4058-91-7

Cat. No.: VC1975171

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid - 4058-91-7

Specification

CAS No. 4058-91-7
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 5-amino-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Standard InChI Key NVRCXLPKLCKSSN-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C(=O)O)N
Canonical SMILES CN1C(=C(C=N1)C(=O)O)N

Introduction

Chemical Properties and Structure

Molecular Identification

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic compound containing a pyrazole ring with two nitrogen atoms. The compound is characterized by the following identifiers:

PropertyValue
CAS Registry Number4058-91-7
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
IUPAC Name5-amino-1-methylpyrazole-4-carboxylic acid
InChI KeyNVRCXLPKLCKSSN-UHFFFAOYSA-N
InChI Code1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
SMILESCN1C(=C(C=N1)C(=O)O)N

The molecule features a pyrazole ring with a methyl group attached to one of the nitrogen atoms (position 1), an amino group at position 5, and a carboxylic acid functionality at position 4 .

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits the following characteristics:

PropertyDescription
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF
StabilityRelatively stable under normal laboratory conditions
Storage ConditionsRecommended storage at 2-8°C under inert gas (nitrogen or argon)
Signal Word (Safety)Warning
Hazard StatementsH315, H319, H335 (Skin irritation, eye irritation, respiratory irritation)

The compound contains both acidic (carboxylic acid) and basic (amino) functional groups, making it an amphoteric molecule with interesting reactivity patterns and potential for derivatization .

Synthesis Methods

Classical Synthesis Approaches

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, with the most common approach involving the cyclization of appropriate precursors. One established route involves:

  • Reaction of methylhydrazine with suitable β-ketonitriles or ethoxy methylene ethyl cyanoacetate

  • Cyclization to form the pyrazole ring

  • Hydrolysis of the ester to the corresponding carboxylic acid

This synthetic strategy is based on the well-documented approach that "the most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines" .

Industrial Production Method

For industrial-scale production, a more efficient method has been described that uses:

  • 40% methyl hydrazine aqueous solution as a starting material

  • Ethoxy methylene ethyl cyanoacetate as the second reactant

  • Toluene as a solvent

This method offers several advantages:

  • Simple process with easy operation

  • Substantially shortened reaction time

  • High product yield

  • Minimal environmental impact with no significant waste emissions

The process typically yields the ethyl ester (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate), which can then be hydrolyzed to obtain the carboxylic acid .

Chemical Reactions

Reactivity Profile

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid exhibits reactivity through its three main functional groups:

  • Carboxylic Acid Group: Undergoes typical carboxylic acid reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Decarboxylation under specific conditions

  • Amino Group: The amino functionality at position 5 displays:

    • Nucleophilicity for substitution reactions

    • Ability to form diazonium salts

    • Potential for acetylation and other derivatizations

  • Pyrazole Ring: The heterocyclic core can participate in:

    • Electrophilic aromatic substitution reactions

    • Coordination with metal ions

    • Complex formation in various chemical systems

The amino group in 5-aminopyrazoles has been noted for its "significant basicity and nucleophilicity," which allows it to "undergo a series of nucleophilic substitution reactions to obtain derivative pyrazole compounds".

Key Transformation Reactions

Several important transformations of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid have been documented:

Reaction TypeConditionsProduct
EsterificationROH, H+ catalystCorresponding esters (e.g., ethyl ester)
AmidationCoupling reagents, aminesCarboxamide derivatives
AcetylationAcetic anhydride or acetyl chlorideN-acetyl derivative
HalogenationHalogenating agentsHalogenated derivatives
Hydrazide formationHydrazineCarbohydrazide derivatives

The compound has been used to synthesize more complex structures like "N′-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide" through multistep transformations .

Biological Activities

Structure-Activity Relationships

Research on structurally similar compounds has revealed important structure-activity relationships:

  • The 5-amino group is often essential for biological activity

  • Modifications of the carboxylic acid group (to esters or amides) can enhance specificity

  • Substitutions on the pyrazole ring can modulate potency and selectivity

For example, recent research has explored "5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors" targeting both wild-type and gatekeeper mutants in cancer therapy applications .

Applications

Pharmaceutical Applications

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have found applications in pharmaceutical research:

  • Drug Development: Used as building blocks in medicinal chemistry

  • Cancer Research: Derivatives explored as potential anticancer agents

  • Anti-inflammatory Compounds: Precursor to anti-inflammatory drug candidates

  • Enzyme Inhibitors: Foundation for compounds that modulate enzyme activity

The broader class of 5-aminopyrazoles has "attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries" .

Research and Industrial Applications

Beyond pharmaceutical applications, the compound serves important functions in:

  • Organic Synthesis: As a versatile intermediate in the preparation of complex molecules

  • Agrochemical Development: Precursor to pesticides and plant growth regulators

  • Materials Science: Building block for specialized materials

  • Analytical Chemistry: Reference standard for analytical methods

The versatility of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid makes it "of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities".

Related Compounds

Esters and Amides

Several important derivatives of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid include:

CompoundMolecular FormulaMolecular WeightCAS NumberProperties
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7H11N3O2169.18 g/mol31037-02-2Used as synthetic intermediate
5-Amino-1-methyl-1H-pyrazole-4-carboxamideC5H8N4O140.15 g/mol18213-75-7Precursor to bioactive compounds
N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamideC7H12N6O--Exists in hydrazonamide tautomer form

These derivatives often serve as precursors or intermediates in the synthesis of more complex bioactive molecules .

Structural Analogs

Structurally related compounds with different substitution patterns include:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Positional isomer with different biological properties

  • 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid: Phenyl-substituted analog with distinct chemical reactivity

  • 5-Amino-1H-pyrazole-4-carboxylic acid: The non-methylated parent compound

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